Physicochemical Differentiation: Molecular Weight and Predicted pKa vs. Unsubstituted Benzothiazole Analog
The target compound exhibits a higher molecular weight (372.44 g/mol) compared to the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5, MW 344.39 g/mol), a difference of 28.05 g/mol attributable to the two methyl groups [1]. The predicted pKa of 8.75±0.70 indicates weak basicity, which impacts ionization state at physiological pH and can influence membrane permeability relative to analogs with different substituents .
| Evidence Dimension | Molecular weight and predicted acid dissociation constant |
|---|---|
| Target Compound Data | MW = 372.44 g/mol; pKa = 8.75±0.70 (predicted) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5): MW = 344.39 g/mol; pKa not reported for comparator |
| Quantified Difference | ΔMW = +28.05 g/mol (8.1% increase); pKa comparative data unavailable |
| Conditions | Predicted values from ChemicalBook database; experimental validation not reported |
Why This Matters
The increased molecular weight and distinct ionization profile directly affect HPLC retention time, LogP, and membrane permeability predictions, making the target compound physically non-interchangeable with the unsubstituted analog in any assay or formulation.
- [1] Sigma-Aldrich. N-(1,3-Benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5). Molecular Weight: 344.39 g/mol. View Source
